IDH1 Inhibitor 3

IDH1 R132H inhibition enzymatic IC₅₀ biochemical potency

IDH1 Inhibitor 3 (compound 6f, CAS 2171081-24-4) is a conformationally restricted indane amide that acts as an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Developed via structure-based rational design, this compound belongs to a chemical class distinct from the pyridine/pyrimidine-based clinical candidates (e.g., ivosidenib, olutasidenib) and features a quaternary center at the α-position of the amide to prevent epimerization and slow amide hydrolysis.

Molecular Formula C31H25F4N5O3
Molecular Weight 591.6 g/mol
Cat. No. B12428643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDH1 Inhibitor 3
Molecular FormulaC31H25F4N5O3
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)N(C2=CC(=CC(=C2)F)F)C3(CCC4=CC=CC=C43)C(=O)NC5CC(C5)(F)F)C6=NC=CC(=C6)C#N
InChIInChI=1S/C31H25F4N5O3/c32-20-12-21(33)14-23(13-20)40(28(42)25-5-6-27(41)39(25)26-11-18(17-36)8-10-37-26)31(9-7-19-3-1-2-4-24(19)31)29(43)38-22-15-30(34,35)16-22/h1-4,8,10-14,22,25H,5-7,9,15-16H2,(H,38,43)/t25-,31+/m1/s1
InChIKeyZHLSGVQIUSXPCO-NJHZRGNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDH1 Inhibitor 3 (Compound 6f): An Indane Amide-Based Mutant IDH1 R132H Inhibitor for Oncology Research


IDH1 Inhibitor 3 (compound 6f, CAS 2171081-24-4) is a conformationally restricted indane amide that acts as an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) [1]. Developed via structure-based rational design, this compound belongs to a chemical class distinct from the pyridine/pyrimidine-based clinical candidates (e.g., ivosidenib, olutasidenib) and features a quaternary center at the α-position of the amide to prevent epimerization and slow amide hydrolysis [2]. In biochemical assays, it inhibits IDH1 R132H with an IC₅₀ of 45 nM and suppresses cellular 2-hydroxyglutarate (2-HG) production in HT1080 fibrosarcoma cells with an IC₅₀ below 10 nM [1][2].

Why IDH1 Inhibitor 3 Cannot Be Interchanged with Other mIDH1 Inhibitors Without Quantitative Justification


Mutant IDH1 inhibitors exhibit widely divergent selectivity profiles against wild-type IDH1 and mutant IDH2, a parameter that critically determines both experimental interpretation and translational relevance [1]. Ivosidenib (AG-120) potently inhibits wild-type IDH1 (IC₅₀ ~12 nM in cells; KD ~416–488 nM for both WT and R132H by ITC), creating potential confounding effects in studies where wild-type IDH1 activity must be preserved [2]. Olutasidenib (FT-2102), by contrast, shows negligible WT IDH1 inhibition (IC₅₀ >20 µM), but its biochemical potency against R132H (IC₅₀ ~21 nM) and cellular 2-HG suppression profile differ from compound 6f [3]. Even within the same indane amide series, subtle structural modifications produce measurable shifts in potency and selectivity—compound 6g (the direct analog) exhibits an IC₅₀ of 49 nM versus 45 nM for compound 6f against IDH1 R132H [1]. Substituting one compound for another without accounting for these quantitative differences risks unreliable target engagement, altered phenotypic readouts, and irreproducible results.

IDH1 Inhibitor 3: Quantitative Comparative Evidence for Scientific Selection


Biochemical Potency Against IDH1 R132H: Cross-Compound Comparison Reveals Intermediate Affinity with Favorable Selectivity Trade-Off

In biochemical enzymatic assays, IDH1 Inhibitor 3 (compound 6f) inhibits the IDH1 R132H mutant with an IC₅₀ of 45 nM [1]. For context, ivosidenib (AG-120) achieves an IC₅₀ of ~12 nM against the same mutant under comparable biochemical conditions, representing approximately 3.7-fold greater potency [2]. Olutasidenib (FT-2102) demonstrates an IC₅₀ of ~21 nM (~2.1-fold more potent) [3]. AGI-5198, an early-generation tool compound, is less potent at IC₅₀ ~70 nM (~1.6-fold less potent) . Compound 6f thus occupies a defined intermediate position in the potency spectrum, which may be advantageous when complete target ablation is undesirable for mechanistic studies.

IDH1 R132H inhibition enzymatic IC₅₀ biochemical potency mutant IDH1

Wild-Type IDH1 Selectivity: A Critical Differentiator from Ivosidenib for Studies Requiring Isoform Discrimination

IDH1 Inhibitor 3 (compound 6f) demonstrates 79-fold selectivity for mutant IDH1 R132H over wild-type IDH1 [1]. This selectivity profile stands in marked contrast to ivosidenib, which binds both wild-type and mutant IDH1 with indistinguishable affinity (KD ~416 nM and ~488 nM, respectively) and potently inhibits wild-type IDH1 in cellular assays (IC₅₀ ~8–19 nM) [2]. Olutasidenib displays even higher selectivity (>1,000-fold, with WT IC₅₀ >20 µM) but comes from a different chemical series [3]. For researchers who require a compound that substantially spares wild-type IDH1 function while retaining potent mutant inhibition, compound 6f provides a quantitatively defined selectivity window not offered by ivosidenib.

wild-type IDH1 selectivity isoform selectivity off-target profiling mutant-specific inhibition

Cellular 2-HG Suppression Potency: Sub-10 nM Activity in HT1080 Cells Surpasses Early Tool Compounds

In HT1080 fibrosarcoma cells harboring the endogenous IDH1 R132C mutation, IDH1 Inhibitor 3 (compound 6f) suppresses the oncometabolite D-2-hydroxyglutarate (2-HG) with a cellular IC₅₀ below 10 nM [1]. This represents substantial cellular target engagement that compares favorably with AGI-5198, an early-generation reference tool compound that suppresses 2-HG in TS603 glioma cells but with a biochemical IC₅₀ of 70 nM and generally higher cellular EC₅₀ values [2]. Ivosidenib achieves comparable or superior cellular 2-HG suppression (IC₅₀ ~8–19 nM across multiple mutant IDH1 cell lines) [3], while olutasidenib demonstrates cellular 2-HG suppression in the low nanomolar range in HCT116-IDH1-R132H xenograft models . The sub-10 nM cellular potency of compound 6f paired with its defined selectivity window (79-fold WT) establishes a differentiated cellular pharmacology profile.

cellular 2-HG suppression HT1080 fibrosarcoma D-2-hydroxyglutarate cellular pharmacodynamics

IDH2 Counter-Screening Selectivity: >2000-Fold Window Enables IDH1-Specific Target Deconvolution

IDH1 Inhibitor 3 (compound 6f) exhibits greater than 2000-fold selectivity against the IDH2 R140Q mutant [1]. This level of IDH2 counter-selectivity is critical because IDH2 R140Q and R172K mutations occur in acute myeloid leukemia (AML) and glioma, and compounds that inadvertently co-inhibit IDH2 confound genotype-specific target validation studies. Ivosidenib, despite being developed as an IDH1 inhibitor, shows measurable IDH2 cross-reactivity (reported IC₅₀ values in the nanomolar to low micromolar range depending on assay conditions) [2]. Olutasidenib also shows high IDH2 selectivity (IC₅₀ >20 µM for both IDH2 R172K and R140Q) . Enasidenib (AG-221), an IDH2-specific clinical inhibitor, displays negligible IDH1 activity by design [3]. Compound 6f's >2000-fold IDH2 selectivity window ensures that phenotypic effects observed in treatment can be confidently attributed to IDH1 inhibition alone.

IDH2 selectivity isoform specificity counter-screening target deconvolution

Chemical Scaffold Differentiation: Indane Amide Architecture with Stereochemical Stability Provides a Structurally Distinct Pharmacophore

IDH1 Inhibitor 3 (compound 6f) incorporates a conformationally restricted indane amide core with a strategically placed quaternary center at the α-position of the amide bond, a design feature intended to prevent epimerization at the chiral center and to slow metabolic amide hydrolysis [1]. This scaffold is structurally orthogonal to the pyridine/pyrimidine-based frameworks of clinical IDH1 inhibitors: ivosidenib is a glycinamide derivative with a chlorophenyl moiety, and olutasidenib is a pyrimidine-based inhibitor [2]. Within the same indane series, compound 6g (IC₅₀ = 49 nM for R132H) demonstrates that subtle structural variations modulate potency, confirming that the scaffold is amenable to systematic SAR exploration [1]. For medicinal chemistry teams engaged in scaffold-hopping campaigns or seeking to circumvent existing IP space around pyridine-based IDH1 inhibitors, compound 6f provides a validated, chemically tractable starting point with defined in vitro pharmacology.

indane amide scaffold stereochemical stability allosteric inhibition scaffold hopping

IDH1 Inhibitor 3: Recommended Application Scenarios Based on Differential Evidence


IDH1 Mutant-Selective Target Validation in Isogenic Cell Line Panels Requiring WT IDH1 Sparing

Laboratories conducting target validation studies in isogenic cell lines (e.g., IDH1 R132H/+ vs. IDH1 WT/WT) should prioritize compound 6f when the experimental design requires mutant-selective inhibition with quantitatively defined wild-type sparing. The compound's 79-fold WT selectivity window [1] enables dose-response experiments where mutant inhibition is achieved at concentrations that leave WT IDH1 activity largely intact, in contrast to ivosidenib, which inhibits both isoforms with comparable potency and may obscure genotype-specific phenotypic differences [2]. This is particularly relevant for metabolic flux analysis, epigenetic reprogramming studies, and differentiation assays where WT IDH1-mediated α-KG production must be preserved.

Structure-Activity Relationship (SAR) Expansion Using a Non-Pyridine IDH1 Inhibitor Scaffold

Medicinal chemistry teams pursuing scaffold-hopping strategies to diversify IDH1 inhibitor chemical matter beyond the crowded pyridine/pyrimidine patent space should consider compound 6f as a reference ligand for the indane amide series [1]. With an established biochemical IC₅₀ of 45 nM (R132H), cellular IC₅₀ below 10 nM, >2000-fold IDH2 selectivity, and favorable pharmacokinetic properties (low clearance, >30% oral bioavailability in rodents) [2], compound 6f provides a pharmacologically validated starting point for analogue synthesis campaigns. The defined SAR within the indane series (cf. compound 6g at 49 nM) enables rational design of focused libraries targeting improved potency or altered physicochemical properties [1].

Pharmacodynamic Biomarker Studies Using 2-HG as a Quantitative Readout

Investigators measuring D-2-hydroxyglutarate (2-HG) as a pharmacodynamic biomarker of IDH1 inhibition—whether by LC-MS/MS, NMR, or enzymatic assay—can deploy compound 6f as a control inhibitor with well-characterized cellular 2-HG suppression kinetics (IC₅₀ <10 nM in HT1080 cells) [1]. The sub-10 nM cellular potency ensures that near-maximal 2-HG suppression is achievable at low nanomolar treatment concentrations, enabling clear separation between the inhibitor's pharmacodynamic effect and potential cytotoxicity that may emerge at higher concentrations. Combined with the compound's >2000-fold IDH2 selectivity [2], 2-HG reduction in co-culture or in vivo models can be unambiguously attributed to IDH1 inhibition rather than off-target IDH2 engagement.

Chemical Probe for Allosteric Pocket Characterization of Conformationally Mobile IDH1 Mutants

Structural biology groups characterizing the allosteric regulatory mechanisms of mutant IDH1 can utilize compound 6f as a probe for the dimer-interface allosteric pocket, given its design as a conformationally restricted indane amide that binds to the induced pocket formed upon IDH1 dimerization [1]. The compound's structural features—including the quaternary α-carbon that restricts conformational flexibility and the 3,3-difluorocyclobutyl group that engages hydrophobic pocket residues—make it a useful tool for comparative crystallography or cryo-EM studies aimed at understanding how different chemical scaffolds exploit the same allosteric site [2]. Its distinct binding mode relative to ivosidenib (which interacts with Ser280 and Ser277 side chains) [3] may reveal alternative binding poses exploitable for overcoming acquired resistance mutations.

Quote Request

Request a Quote for IDH1 Inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.